molecular formula C16H12N2OS2 B13007027 1,1-Bis(benzo[d]thiazol-2-yl)ethanol CAS No. 126521-84-4

1,1-Bis(benzo[d]thiazol-2-yl)ethanol

Katalognummer: B13007027
CAS-Nummer: 126521-84-4
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: SIBUPRJXUCVTOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis(benzo[d]thiazol-2-yl)ethanol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

The synthesis of 1,1-Bis(benzo[d]thiazol-2-yl)ethanol typically involves the reaction of benzo[d]thiazole with appropriate reagents under specific conditions. One common synthetic route involves the condensation of benzo[d]thiazole with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

1,1-Bis(benzo[d]thiazol-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine .

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Substitution reactions can introduce different functional groups into the benzothiazole ring, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a ketone, while reduction with sodium borohydride may produce an alcohol .

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. .

    Biology: Benzothiazole derivatives, including 1,1-Bis(benzo[d]thiazol-2-yl)ethanol, have shown promise as antimicrobial and anticancer agents. .

    Medicine: The compound’s potential as an anticancer agent has been explored, with studies showing its ability to inhibit the growth of cancer cells. .

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. .

Wirkmechanismus

The mechanism of action of 1,1-Bis(benzo[d]thiazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its anticancer activity may be attributed to its ability to interfere with cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis .

The compound’s antimicrobial activity is believed to involve the disruption of bacterial cell membranes or inhibition of essential enzymes, leading to the death of the microorganisms .

Eigenschaften

CAS-Nummer

126521-84-4

Molekularformel

C16H12N2OS2

Molekulargewicht

312.4 g/mol

IUPAC-Name

1,1-bis(1,3-benzothiazol-2-yl)ethanol

InChI

InChI=1S/C16H12N2OS2/c1-16(19,14-17-10-6-2-4-8-12(10)20-14)15-18-11-7-3-5-9-13(11)21-15/h2-9,19H,1H3

InChI-Schlüssel

SIBUPRJXUCVTOR-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=CC=CC=C2S1)(C3=NC4=CC=CC=C4S3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.